
3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester
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Overview
Description
3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Mechanism of Action
Mode of Action
It is known that boronic acids and their derivatives, such as pinacol esters, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are key to the synthesis of many organic compounds .
Biochemical Pathways
The compound may participate in the Suzuki-Miyaura cross-coupling reaction, which is a type of palladium-catalyzed carbon-carbon bond-forming reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .
Result of Action
The result of the compound’s action would depend on its specific biological targets and the context in which it is used. In the context of organic synthesis, the compound could facilitate the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester typically involves the reaction of 3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and may require heating to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic ester with various aryl or vinyl halides in the presence of a palladium catalyst .
Common Reagents and Conditions: The common reagents used in these reactions include palladium catalysts such as palladium acetate or palladium chloride, bases like potassium carbonate or sodium hydroxide, and solvents such as ethanol or water. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed: The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester has a wide range of applications in scientific research. In chemistry, it is used as a key reagent in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions . In biology and medicine, it is employed in the development of new drugs and therapeutic agents due to its ability to form stable carbon-carbon bonds . Additionally, in the industrial sector, this compound is used in the production of advanced materials and polymers .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester include other boronic esters such as phenylboronic acid pinacol ester and 4-methylphenylboronic acid pinacol ester .
Uniqueness: What sets this compound apart from these similar compounds is its unique functional group, the 4-methylpiperazin-1-ylsulfonyl moiety. This functional group imparts specific reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in the synthesis of complex organic molecules .
Properties
IUPAC Name |
1-methyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O4S/c1-16(2)17(3,4)24-18(23-16)14-7-6-8-15(13-14)25(21,22)20-11-9-19(5)10-12-20/h6-8,13H,9-12H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCKYMGZVGIVIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)N3CCN(CC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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